![molecular formula C10H10FNO4 B2666265 Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate CAS No. 2344681-26-9](/img/structure/B2666265.png)
Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a versatile molecule that can be synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
The mechanism of action of dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate is not fully understood. However, studies have shown that the compound interacts with certain proteins and enzymes in the body, leading to changes in cellular signaling pathways. These changes can result in various physiological effects, such as changes in gene expression and alterations in cellular metabolism.
Biochemical and Physiological Effects
Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate has been shown to have various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of certain cancer cells, making it a potential candidate for use in cancer therapy. Additionally, the compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using different methods. Additionally, it exhibits excellent charge transport properties, making it a potential candidate for use in organic electronic devices. However, the compound also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific cellular pathways.
Future Directions
There are several potential future directions for research involving dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate. One potential area of research is in the development of new organic electronic devices. The compound's excellent charge transport properties make it a potential candidate for use in a wide range of devices, from solar cells to transistors. Additionally, the compound's potential anti-cancer and anti-inflammatory properties make it a potential candidate for use in the development of new therapeutics. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate can be achieved using different methods. One of the most common methods involves the reaction of 4-amino-3-fluorobenzoic acid with dimethyl carbonate in the presence of a catalyst such as potassium carbonate. The reaction proceeds under mild conditions and yields the desired product in good yields.
Scientific Research Applications
Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of application is in the field of organic electronics. The compound has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and transistors.
properties
IUPAC Name |
dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZQWQKRVUPOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)N)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate | |
CAS RN |
2344681-26-9 |
Source
|
Record name | 1,2-dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.